molecular formula C15H8Cl3NOS B5738101 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5738101
M. Wt: 356.7 g/mol
InChI Key: QKEGWYKWBOCLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key mediator of B-cell activation. BTK is a cytoplasmic tyrosine kinase that is essential for BCR signaling and B-cell development. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide binds to the active site of BTK and prevents its phosphorylation and activation, leading to inhibition of downstream signaling pathways and ultimately, inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cells in CLL and MCL. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to reduce the levels of autoantibodies and immune complex deposition in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects and toxicity. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide. One potential application of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide may be used as a monotherapy or in combination with other immunomodulatory agents. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide (DMF) and sodium azide to form the final product. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has shown promising results as an inhibitor of B-cell receptor (BCR) signaling in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NOS/c16-8-2-1-3-10(6-8)19-15(20)14-13(18)11-5-4-9(17)7-12(11)21-14/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGWYKWBOCLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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